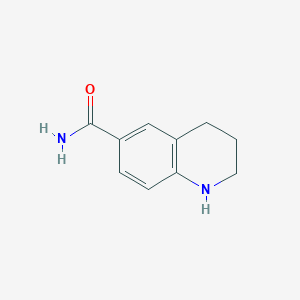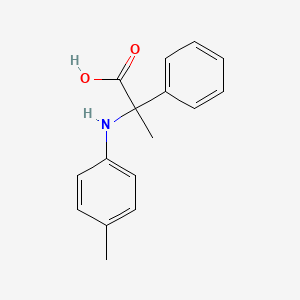
N-(4-甲基苯基)-2-苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it may have .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as spectroscopy and chromatography can be used .科学研究应用
针叶树中的生物合成和代谢命运
苯丙氨酸在针叶树的代谢中起着至关重要的作用,作为多种植物化合物的前体,这些化合物对生长、发育和防御至关重要。它的代谢途径对于理解碳如何从光合作用转化为苯丙烷类化合物的生物合成至关重要,包括木质素,它是木材的重要组成部分。该研究强调了两条代谢途径:苯丙酮酸途径和芳香酸途径,强调了在木质部形成过程中持续生长对有效氮循环的重要性 (Pascual 等人,2016)。
用于 L-苯丙氨酸生产的代谢工程
对大肠杆菌的研究表明,通过代谢工程和蛋白质定向进化,可以提高由葡萄糖合成的 L-苯丙氨酸的产量。失活磷酸转移酶转运系统 (PTS) 并过表达关键酶的反馈抑制抗性版本,导致产量显着提高,展示了遗传和生化策略在增强必需氨基酸的生物技术生产中的应用 (Báez-Viveros 等人,2004)。
用于苯丙氨酸检测的电化学传感器
开发用于检测苯丙氨酸水平的电化学传感器和生物传感器对于诊断和管理苯丙酮尿症 (PKU) 至关重要,苯丙酮尿症是一种遗传性疾病。传感器技术创新专注于提高选择性、灵敏度和检测限,以准确监测生物液体中的苯丙氨酸水平,突显了化学、电子学和医学的交叉学科应用 (Dinu & Apetrei,2020)。
生物技术中的苯丙氨酸氨裂合酶
苯丙氨酸氨裂合酶 (PAL) 是苯丙烷类途径中的关键酶,催化苯丙氨酸脱氨生成肉桂酸。它的应用已延伸到植物生物学之外,进入临床、工业和生物技术领域。PAL 用于 PKU 的酶替代疗法,作为癌症治疗中的治疗剂,以及在 L-苯丙氨酸的微生物生产中。这种酶例证了生物催化在解决健康和工业挑战中的潜力 (MacDonald & D'Cunha,2007)。
苯丙氨酸衍生物的自组装行为
对改性苯丙氨酸衍生物(如 4-硝基苯丙氨酸)的研究揭示了它们由于电子性质的变化而形成不同自组装结构的能力。这些发现为设计具有特定功能的新型材料开辟了道路,从药物递送系统到纳米技术应用。操纵分子相互作用和组装过程的能力凸显了苯丙氨酸衍生物在材料科学中的重要性 (Singh 等人,2020)。
安全和危害
未来方向
属性
IUPAC Name |
2-(4-methylanilino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(2,15(18)19)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCVTNIHHMKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-phenylalanine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

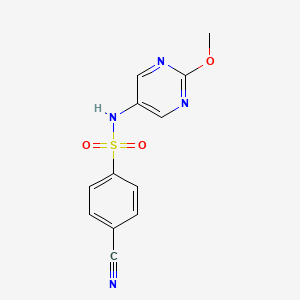
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)
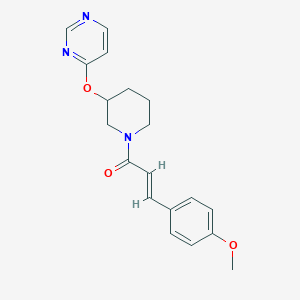

![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)
![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)
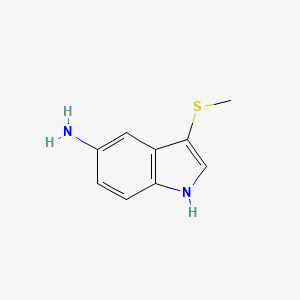
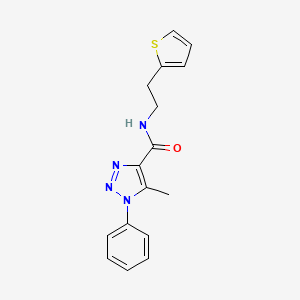

![4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2649170.png)
